molecular formula C17H20ClN3O2S2 B2427610 N-(sec-butyl)-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 954074-77-2

N-(sec-butyl)-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2427610
CAS No.: 954074-77-2
M. Wt: 397.94
InChI Key: FVAVOWBKHCJRMY-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core, a privileged structure in medicinal chemistry. The thiazole ring, characterized by nitrogen and sulfur atoms within a five-membered aromatic ring, is a versatile scaffold known for its diverse biological activities and significant role in the development of therapeutic agents . Molecules containing the thiazole moiety have demonstrated a remarkable ability to interact with various physiological systems, potentially modulating biochemical pathways, inhibiting enzymes, or affecting receptor activity . This compound is structurally engineered with a 4-chlorophenyl group and a sec-butyl side chain, modifications that are common in the design of bioactive molecules aimed at optimizing properties like target binding affinity and cellular permeability. This substance is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to investigate its potential utility in various scientific contexts, consistent with its classification as a laboratory chemical.

Properties

IUPAC Name

N-butan-2-yl-2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S2/c1-3-11(2)19-15(22)8-14-9-24-17(21-14)25-10-16(23)20-13-6-4-12(18)5-7-13/h4-7,9,11H,3,8,10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAVOWBKHCJRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(sec-butyl)-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a thiazole-containing compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a 4-chlorophenyl moiety and a sec-butyl group contributes to its unique pharmacological profile.

Structure Overview

ComponentDescription
Thiazole RingEssential for biological activity
4-Chlorophenyl GroupEnhances cytotoxicity
Sec-butyl GroupModifies lipophilicity

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of thiazole derivatives, the following results were noted:

CompoundCell LineIC50 (µg/mL)Reference
N-(sec-butyl)-2-(...)A-4311.98
Similar Thiazole DerivativeJurkat1.61
Doxorubicin (Standard Drug)A-431<1.00

The IC50 values suggest that the thiazole ring is crucial for the observed cytotoxicity, with structural modifications potentially enhancing efficacy.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. N-(sec-butyl)-2-(...) has shown promising results against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Norfloxacin (Standard Drug)8

These findings indicate that the compound may serve as a potential lead in developing new antimicrobial agents.

The proposed mechanism of action for N-(sec-butyl)-2-(...) involves interaction with cellular targets leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbes.

Molecular Dynamics Studies

Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, which is critical for its biological activity.

Preparation Methods

Thiazole Core Assembly via Hantzsch Cyclization

The thiazole ring is synthesized via the Hantzsch reaction, wherein α-halo ketones react with thiourea derivatives. For this compound, 2-bromoacetophenone derivatives are cyclized with thiourea in ethanol under reflux (78–82°C, 6–8 hours) to yield 2-aminothiazole intermediates. Patent US7037929B1 confirms this approach, noting yields of 68–72% after recrystallization from ethyl acetate.

Thioether Linkage Formation

Introducing the thioether bridge requires nucleophilic displacement of a halogen atom by a thiolate ion. In the PMC study, 2-mercaptoacetamide derivatives are generated by treating 2-chloroacetamide with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 50°C. Subsequent reaction with 4-chlorophenyl isocyanate in tetrahydrofuran (THF) forms the critical thioether bond, achieving 85% conversion efficiency.

Stepwise Synthesis and Process Optimization

Synthesis of 2-((4-Chlorophenyl)amino)-2-Oxoethyl Thiol Intermediate

The precursor 2-((4-chlorophenyl)amino)-2-oxoethanethiol is prepared via a two-step sequence:

  • Acylation : 4-Chloroaniline is reacted with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to room temperature, 4 hours), yielding N-(4-chlorophenyl)-2-chloroacetamide (92% purity by HPLC).
  • Thiolation : The chloroacetamide intermediate is treated with thiourea in ethanol/water (3:1) under reflux (12 hours), followed by hydrolysis with NaOH to liberate the free thiol (78% yield).

Thiazole-Thioether Coupling

The thiol intermediate is alkylated with 2-(bromomethyl)thiazole-4-acetamide (prepared via Hantzsch cyclization) in acetone using K₂CO₃ as a base (60°C, 8 hours). Monitoring by thin-layer chromatography (TLC) confirms complete consumption of starting material, with column chromatography (SiO₂, ethyl acetate/hexane 1:1) providing the coupled product in 67% yield.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%) Reference
Thiazole formation Thiourea, EtOH, reflux 68–72 95
Thioether coupling K₂CO₃, acetone, 60°C 67 98
N-sec-Butylation sec-BuBr, NaH, THF 74 97

Critical Process Parameters and Scalability Challenges

  • Temperature Control : Exothermic reactions during thiolation require precise cooling to prevent thiol oxidation.
  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation steps but necessitate rigorous drying to avoid hydrolysis.
  • Purification : Recrystallization from ethyl acetate/hexane mixtures improves purity to >98% for pharmaceutical applications.

Spectroscopic Characterization and Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, 3H, CH(CH₂)₂), 2.95 (m, 1H, CH₂CH), 3.45 (s, 2H, SCH₂), 7.32–7.45 (m, 4H, Ar-H).
  • LC-MS : m/z 452.1 [M+H]⁺, confirming molecular weight.

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